4,4-Difluoropiperidine-3-carbonitrile

Description

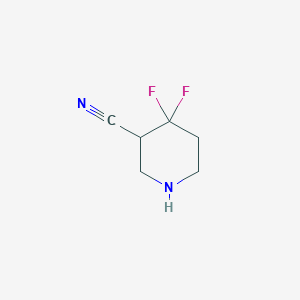

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8F2N2 |

|---|---|

Molecular Weight |

146.14 g/mol |

IUPAC Name |

4,4-difluoropiperidine-3-carbonitrile |

InChI |

InChI=1S/C6H8F2N2/c7-6(8)1-2-10-4-5(6)3-9/h5,10H,1-2,4H2 |

InChI Key |

YJTOXZFKMOHZBX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(C1(F)F)C#N |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Transformation Pathways of 4,4 Difluoropiperidine 3 Carbonitrile

Reactivity of the Nitrile Group

The nitrile group (C≡N) is a versatile functional group characterized by a polarized triple bond, which makes the carbon atom electrophilic. libretexts.orglibretexts.org This inherent electrophilicity allows the nitrile group in 4,4-Difluoropiperidine-3-carbonitrile to undergo a variety of chemical transformations, including hydrolysis, reduction, and nucleophilic addition.

The hydrolysis of nitriles is a fundamental reaction that converts the cyano group into a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com This transformation proceeds through the nucleophilic addition of water to the electrophilic nitrile carbon. chemistrysteps.com

Acid-Catalyzed Hydrolysis: When heated under reflux with an aqueous acid solution, such as sulfuric acid or hydrochloric acid, this compound is expected to hydrolyze to 4,4-Difluoropiperidine-3-carboxylic acid. libretexts.orgmasterorganicchemistry.com The reaction typically proceeds via an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack by water. libretexts.orglumenlearning.com

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the nitrile group undergoes hydrolysis to form a carboxylate salt. libretexts.org The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and yield the final carboxylic acid product. libretexts.org Under controlled or milder alkaline conditions, the hydrolysis can sometimes be stopped at the amide stage, yielding 4,4-Difluoropiperidine-3-carboxamide. stackexchange.com

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Acid Hydrolysis | H₂SO₄ (aq) or HCl (aq), Heat (Reflux) | 4,4-Difluoropiperidine-3-carboxylic acid |

| Alkaline Hydrolysis | 1. NaOH (aq), Heat (Reflux) 2. H₃O⁺ | 4,4-Difluoropiperidine-3-carboxylic acid |

| Controlled Hydrolysis | Mild basic or acidic conditions (e.g., H₂O₂, pH 7-8) | 4,4-Difluoropiperidine-3-carboxamide |

The reduction of the nitrile group provides a direct route to primary amines, extending the carbon chain by one methyleneamine unit (-CH₂NH₂). This transformation is typically achieved using powerful reducing agents or catalytic hydrogenation.

Common methods for nitrile reduction include:

Lithium Aluminum Hydride (LiAlH₄): A potent reducing agent that readily converts nitriles to primary amines. chemguide.co.ukcommonorganicchemistry.com The reaction involves the nucleophilic attack of hydride ions (H⁻) on the nitrile carbon, ultimately forming the amine after an acidic or aqueous workup. libretexts.orglibretexts.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel, palladium, or platinum. chemguide.co.uk The reaction is typically carried out at elevated temperature and pressure. To minimize the formation of secondary and tertiary amine byproducts, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.com

Borane (B79455) Reagents: Borane complexes, such as Borane-tetrahydrofuran (BH₃-THF) or Diisopropylaminoborane, are also effective for the reduction of nitriles to primary amines. commonorganicchemistry.comorganic-chemistry.org Synthetic strategies toward related 4-substituted 3,3-difluoropiperidines have successfully employed borane for the reduction of a cyano substituent. nih.gov

The reduction of this compound would yield (4,4-Difluoropiperidin-3-yl)methanamine.

| Reagent/System | Typical Conditions | Expected Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF 2. H₂O/H₃O⁺ workup | (4,4-Difluoropiperidin-3-yl)methanamine |

| H₂ / Raney Nickel | Ethanol, NH₃, High Pressure, Heat | (4,4-Difluoropiperidin-3-yl)methanamine |

| Borane (e.g., BH₃-THF) | THF, Heat | (4,4-Difluoropiperidin-3-yl)methanamine |

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles, most notably organometallic reagents like Grignard reagents (R-MgX). libretexts.org The addition of a Grignard reagent to this compound would form an intermediate imine salt. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org This reaction provides a valuable method for forming a new carbon-carbon bond and introducing a ketone functionality adjacent to the difluorinated piperidine (B6355638) ring. The use of a Grignard reagent such as methylmagnesium bromide would be expected to produce 1-(4,4-Difluoropiperidin-3-yl)ethan-1-one after hydrolysis.

Transformations Involving the Piperidine Nitrogen Atom

The secondary amine within the this compound structure is nucleophilic and can readily participate in reactions with various electrophiles.

N-Alkylation: The piperidine nitrogen can be alkylated by reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. researchgate.netgoogle.com The base, such as potassium carbonate or triethylamine, is required to neutralize the hydrogen halide byproduct formed during the reaction. researchgate.net This reaction leads to the formation of N-alkyl-4,4-difluoropiperidine-3-carbonitrile derivatives.

N-Acylation: Similarly, N-acylation can be achieved by treating the parent compound with acylating agents like acyl chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride). A base is typically added to scavenge the acidic byproduct. This reaction produces N-acyl derivatives, which are amides.

The N-alkylation and N-acylation reactions described above are foundational for creating a wide array of N-substituted derivatives of this compound. These reactions allow for the introduction of diverse functional groups onto the piperidine nitrogen, enabling the synthesis of complex molecules for various applications in medicinal and materials chemistry. mdpi.comnih.gov The specific substituent can be chosen to modulate the compound's physical and biological properties.

| Reaction Type | Electrophile | Base | Expected Product |

|---|---|---|---|

| N-Methylation | Methyl Iodide (CH₃I) | K₂CO₃ | 1-Methyl-4,4-difluoropiperidine-3-carbonitrile |

| N-Benzylation | Benzyl Bromide (BnBr) | Et₃N | 1-Benzyl-4,4-difluoropiperidine-3-carbonitrile |

| N-Acetylation | Acetyl Chloride (AcCl) | Pyridine | 1-Acetyl-4,4-difluoropiperidine-3-carbonitrile |

Reactivity Modulations Induced by Geminal Fluorination

The introduction of a geminal difluoro group at the C4 position of the piperidine ring in this compound instigates significant alterations in the molecule's electronic properties and conformational behavior. These changes, in turn, modulate the reactivity of the adjacent functional groups and the heterocyclic core.

Electronic Effects on Adjacent Functional Groups

The high electronegativity of fluorine atoms creates a strong dipole moment in the C-F bonds. In the case of the geminal difluoro group in this compound, this results in a significant inductive electron-withdrawing effect (-I effect). This effect propagates through the sigma bonds of the piperidine ring, influencing the electron density of the neighboring nitrile and amine functionalities.

The primary electronic effects can be summarized as follows:

Effect on the Nitrile Group: The strong -I effect of the geminal difluoro group decreases the electron density on the carbon atom of the nitrile group (C≡N). While the nitrile group is inherently electron-withdrawing, the presence of the fluorine atoms further enhances its electrophilic character. This heightened electrophilicity can influence its susceptibility to nucleophilic attack. However, the nitrile group is not typically highly electrophilic unless activated by adjacent electron-withdrawing elements. nih.gov The polarization of adjacent electron density is a key role of the nitrile in many pharmaceuticals. nih.gov

Effect on the Piperidine Nitrogen: The inductive withdrawal of electron density by the two fluorine atoms extends to the piperidine nitrogen. This reduces the electron-donating capacity and basicity (pKa) of the secondary amine. The modulation of basicity by fluorine substitution is a well-documented phenomenon and is generally additive, with an exponential decrease as the distance between the fluorine and the basic center increases.

The following table illustrates the expected electronic influence on the adjacent functional groups.

| Functional Group | Electronic Influence of Geminal Difluoro Group | Consequence |

| 3-Carbonitrile (C≡N) | Inductive electron withdrawal (-I) | Increased electrophilicity of the nitrile carbon. |

| Piperidine Nitrogen (NH) | Inductive electron withdrawal (-I) | Decreased basicity (pKa) and nucleophilicity. |

This table is generated based on established principles of organic chemistry.

Impact on Ring Conformation and Reactivity

The substitution of two hydrogen atoms with larger fluorine atoms at the C4 position, along with the stereoelectronic effects of the C-F bonds, significantly impacts the conformational preferences of the piperidine ring. Fluorinated piperidine derivatives often exhibit a preference for specific conformations due to a combination of electrostatic interactions, hyperconjugation, and steric factors. d-nb.infonih.gov

In many fluorinated piperidines, there is a notable preference for an axial orientation of the fluorine atom. nih.govresearchgate.netresearchgate.net This preference can be influenced by factors such as charge-dipole interactions and hyperconjugation. researchgate.net The conformational behavior of these molecules can also be affected by solvent polarity, with more polar solvents sometimes favoring different conformers. d-nb.infonih.gov

For this compound, the piperidine ring is expected to exist predominantly in a chair conformation. The presence of the geminal difluoro group at C4 and the nitrile group at C3 introduces specific conformational biases. The nitrile group, being relatively small, can occupy either an axial or equatorial position. The interplay between the steric bulk of the substituents and the electronic effects of the fluorine atoms will determine the most stable conformation. This conformational preference can, in turn, affect the reactivity of the molecule by influencing the accessibility of the functional groups to reagents.

Derivatization Strategies for Expanding the Chemical Space

The presence of two reactive functional handles—the secondary amine and the nitrile group—in this compound provides multiple avenues for derivatization to explore a wider chemical space.

The secondary amine of the piperidine ring is a versatile site for modification. Standard reactions for secondary amines can be employed to introduce a variety of substituents. These include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce alkyl, benzyl, or other substituted hydrocarbon chains.

N-Acylation: Treatment with acyl chlorides or anhydrides to form amides.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides to introduce aromatic or heteroaromatic rings.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield N-substituted derivatives.

The nitrile group can also be transformed into a range of other functional groups, significantly expanding the diversity of accessible derivatives. Common transformations of the nitrile group include:

Reduction to a Primary Amine: Reduction using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation would yield the corresponding aminomethylpiperidine (B13870535) derivative. This introduces a new primary amine functionality that can be further derivatized.

Hydrolysis to a Carboxylic Acid: Acid- or base-catalyzed hydrolysis of the nitrile group would produce the corresponding carboxylic acid derivative. This allows for the formation of amides, esters, and other carboxylic acid derivatives.

Conversion to Tetrazoles: Reaction with azides (e.g., sodium azide) can convert the nitrile group into a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

The following table outlines potential derivatization strategies for this compound.

| Reaction Site | Reaction Type | Reagents/Conditions | Potential Product |

| Piperidine Nitrogen | N-Alkylation | R-X (Alkyl halide), Base | N-Alkyl-4,4-difluoropiperidine-3-carbonitrile |

| Piperidine Nitrogen | N-Acylation | RCOCl (Acyl chloride), Base | N-Acyl-4,4-difluoropiperidine-3-carbonitrile |

| Piperidine Nitrogen | N-Arylation | Ar-X, Pd or Cu catalyst, Base | N-Aryl-4,4-difluoropiperidine-3-carbonitrile |

| 3-Carbonitrile | Reduction | LiAlH4 or H2/Catalyst | (4,4-Difluoropiperidin-3-yl)methanamine |

| 3-Carbonitrile | Hydrolysis | H3O+ or OH- | 4,4-Difluoropiperidine-3-carboxylic acid |

| 3-Carbonitrile | Tetrazole Formation | NaN3 | 5-((4,4-Difluoropiperidin-3-yl)methyl)-1H-tetrazole |

This table is generated based on established principles of organic synthesis.

Comprehensive Structural and Conformational Analysis of 4,4 Difluoropiperidine 3 Carbonitrile and Its Derivatives

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of complex organic molecules. A combination of Nuclear Magnetic Resonance (NMR), infrared (IR) and Raman spectroscopy, and high-resolution mass spectrometry (HRMS) provides a complete picture of the molecular structure, connectivity, and electronic environment.

NMR spectroscopy is a powerful tool for probing the structure and conformation of fluorinated piperidines. The chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁹F nuclei are highly sensitive to the local electronic environment and spatial orientation of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of a 4,4-difluoropiperidine (B1302736) derivative would exhibit characteristic signals for the piperidine (B6355638) ring protons. The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to appear in the range of δ 2.5-3.5 ppm. The protons at the C3 and C5 positions would likely resonate between δ 1.5-2.5 ppm. The presence of the electron-withdrawing cyano group at the C3 position in 4,4-difluoropiperidine-3-carbonitrile would be expected to shift the signal of the C3 proton downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework. The carbon atom bearing the two fluorine atoms (C4) would show a characteristic triplet due to one-bond C-F coupling. The carbons adjacent to the nitrogen (C2 and C6) would appear in the range of δ 40-50 ppm. The nitrile carbon would be observed significantly downfield, typically above δ 115 ppm.

The following table provides predicted NMR data for this compound based on known data for similar fluorinated piperidine structures.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | |||

| H-2ax, H-6ax | ~2.8-3.2 | ddd | J(Hax,Heq) ≈ 12-14, J(Hax,Hax) ≈ 10-13, J(H,F) ≈ 2-4 |

| H-2eq, H-6eq | ~3.0-3.4 | ddd | J(Heq,Hax) ≈ 12-14, J(Heq,Heq) ≈ 2-4, J(H,F) ≈ 1-3 |

| H-3 | ~2.9-3.3 | m | |

| H-5ax | ~1.8-2.2 | dddd | J(Hax,Heq) ≈ 12-14, J(Hax,Hax) ≈ 10-13, J(H,F) ≈ 20-30 |

| H-5eq | ~2.0-2.4 | dddd | J(Heq,Hax) ≈ 12-14, J(Heq,Heq) ≈ 2-4, J(H,F) ≈ 5-10 |

| ¹³C | |||

| C-2, C-6 | ~45-55 | t | J(C,F) ≈ 3-5 |

| C-3 | ~30-40 | t | J(C,F) ≈ 20-25 |

| C-4 | ~120-125 | t | J(C,F) ≈ 240-250 |

| C-5 | ~30-40 | t | J(C,F) ≈ 20-25 |

| CN | ~115-125 | s | |

| ¹⁹F | |||

| F-4ax, F-4eq | ~ -90 to -110 | m |

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-F, C-N, N-H, and C≡N bonds. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. The C≡N stretching vibration of the nitrile group gives rise to a sharp, intense band in the region of 2220-2260 cm⁻¹. The N-H stretching vibration of the piperidine ring would be observed as a broad band around 3300-3500 cm⁻¹ in the IR spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3300-3500 | Medium-Broad |

| C-H stretch | 2850-3000 | Medium-Strong |

| C≡N stretch | 2220-2260 | Sharp, Strong |

| C-F stretch | 1000-1400 | Strong |

| C-N stretch | 1020-1250 | Medium |

High-resolution mass spectrometry (HRMS) is a crucial technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₆H₈F₂N₂), the expected exact mass can be calculated. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for piperidine derivatives involve cleavage of the ring.

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

While no specific crystal structure for this compound is publicly available, X-ray crystallography studies on related fluorinated piperidine derivatives have revealed important insights into their solid-state architecture. In the solid state, piperidine rings typically adopt a chair conformation. The substituents can occupy either axial or equatorial positions, and the preferred conformation is determined by a balance of steric and electronic effects. Intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, play a significant role in the crystal packing. For this compound, it is expected that the piperidine ring would adopt a chair conformation with the cyano group preferentially occupying the equatorial position to minimize steric hindrance.

Computational Chemistry Approaches to Conformational Behavior

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying the conformational behavior of flexible molecules like substituted piperidines.

DFT calculations can be used to explore the potential energy surface of a molecule and identify the lowest energy conformers. For fluorinated piperidines, computational studies have shown a complex interplay of steric effects, hyperconjugation, and electrostatic interactions in determining conformational preferences. acs.orgnih.govgoogle.comchemicalbook.combiosynth.com

Research on various fluorinated piperidines has revealed that the conformational behavior is influenced by factors such as charge-dipole interactions, hyperconjugation, and steric repulsion. acs.orgnih.gov For instance, the gauche effect between the fluorine atoms and the nitrogen lone pair can influence the chair conformation. The presence of the polar cyano group at the C3 position in this compound is expected to have a significant impact on the conformational equilibrium, likely through dipole-dipole interactions and by influencing the electronic properties of the piperidine ring. DFT calculations would be instrumental in quantifying the relative energies of the possible chair and boat conformers and in predicting the preferred orientation of the cyano substituent.

The following table summarizes the key interactions influencing the conformation of fluorinated piperidines as determined by computational studies on related molecules. acs.orgnih.gov

| Interaction | Description | Effect on Conformation |

| Steric Hindrance | Repulsive interaction between bulky groups. | Favors equatorial placement of large substituents. |

| Gauche Effect | Favorable interaction between adjacent electron-withdrawing groups. | Can favor axial orientation of fluorine in some cases. |

| Hyperconjugation | Delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. | Can stabilize specific rotamers and influence bond lengths. |

| Dipole-Dipole Interactions | Electrostatic interactions between polar bonds. | Can significantly influence the conformational preferences, especially in polar solvents. |

Analysis of the Gauche Effect and Anomeric Effects in Fluorinated Piperidines

The conformational equilibrium of piperidine rings is a well-studied phenomenon, typically favoring a chair conformation with bulky substituents in the equatorial position to minimize steric strain. However, the introduction of fluorine can lead to counterintuitive conformational preferences due to the influence of stereoelectronic effects such as the gauche effect and anomeric effects.

The gauche effect describes the tendency of a molecule to adopt a gauche conformation (a dihedral angle of approximately 60°) over an anti conformation (180°) when vicinal substituents are electronegative. researchgate.net This effect is often attributed to stabilizing hyperconjugative interactions, where electron density is donated from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital. researchgate.net For this interaction to be optimal, a gauche arrangement is necessary.

In the context of fluorinated piperidines, the gauche effect can influence the orientation of the fluorine atoms relative to other substituents on the ring. While the classic gauche effect is observed in 1,2-difluoroethane, its manifestation in piperidine rings is more complex due to the cyclic constraints and the presence of the nitrogen heteroatom. researchgate.net For instance, in some 3-fluoropiperidine (B1141850) derivatives, an axial orientation of the fluorine atom is favored, which can be partly attributed to a gauche relationship with the C-4 hydrogen atoms and the associated stabilizing hyperconjugative interactions. researchgate.net

The anomeric effect is a stereoelectronic phenomenon observed in heterocyclic rings, where a substituent at a carbon adjacent to a heteroatom (the anomeric carbon) prefers an axial orientation, despite the potential for increased steric hindrance. illinois.edu This effect is classically explained by a stabilizing interaction between the lone pair of electrons on the heteroatom and the antibonding orbital (σ) of the C-substituent bond (n -> σ interaction). researchgate.net This interaction is maximized when the lone pair and the C-substituent bond are anti-periplanar, a condition met when the substituent is in the axial position.

In fluorinated piperidines, a generalized anomeric effect can be observed. For instance, in 2-fluoropiperidine, the fluorine atom may exhibit a preference for the axial position due to the stabilizing nN -> σ*CF interaction. nih.gov The conformational behavior of these compounds is a result of a delicate balance between these stabilizing stereoelectronic effects and destabilizing steric interactions. d-nb.info

Computational studies on various fluorinated piperidines have provided valuable insights into their conformational preferences. These studies often calculate the energy differences between different conformers, taking into account the contributions of hyperconjugation, electrostatic interactions, and solvation effects. nih.gov The table below summarizes the conformational preferences observed in some fluorinated piperidine derivatives, which can serve as a basis for understanding the behavior of this compound.

| Compound | Dominant Conformer (Fluorine Position) | Key Stabilizing Interactions |

| 3-Fluoropiperidinium | Axial | Charge-dipole, Hyperconjugation |

| 3,5-Difluoropiperidine | Diaxial | Hyperconjugation |

| N-acyl-2-fluoropiperidine | Axial | Anomeric effect (nN -> σ*CF) |

This table is illustrative and based on findings for related fluorinated piperidines.

Research Applications and Utility of 4,4 Difluoropiperidine 3 Carbonitrile As a Versatile Chemical Scaffold

Strategic Building Block in Medicinal Chemistry Research and Drug Design

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate a range of properties, including binding affinity, metabolic stability, and pharmacokinetics. The 4,4-difluoropiperidine-3-carbonitrile moiety serves as a key component in this effort, providing a conformationally restricted and electronically modified core for building complex bioactive molecules. biosynth.com

The incorporation of gem-difluoro groups can significantly enhance the binding affinity and selectivity of a ligand for its biological target. The fluorine atoms can alter the pKa of nearby functional groups, influence the conformation of the piperidine (B6355638) ring, and participate in favorable non-covalent interactions such as hydrogen bonds or dipole-dipole interactions within the target's binding pocket.

A prominent example is the development of a novel series of dopamine (B1211576) D4 receptor (D4R) antagonists based on a 4,4-difluoropiperidine (B1302736) ether scaffold. nih.govchemrxiv.org Structure-activity relationship (SAR) studies led to the identification of a compound, 14a , which demonstrated exceptional binding affinity for the D4 receptor with a Ki value of 0.3 nM. nih.govresearchgate.netnih.gov Furthermore, this compound exhibited remarkable selectivity, with over 2000-fold preference for the D4 receptor compared to other dopamine receptor subtypes (D1, D2, D3, and D5). nih.govnih.govchemrxiv.org This high degree of potency and selectivity highlights the strategic advantage of using the 4,4-difluoropiperidine scaffold in designing targeted ligands. nih.gov

Fluorine atoms are often introduced into drug molecules to block metabolically labile positions, thereby enhancing metabolic stability and improving pharmacokinetic profiles. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family. Fluorination can also alter a molecule's lipophilicity and membrane permeability, further influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

However, the effects of fluorination are highly context-dependent. In the case of the potent D4 receptor antagonists built on the 4,4-difluoropiperidine ether scaffold, the series of compounds was found to have poor microsomal stability and high plasma protein binding in pre-clinical investigations. nih.govchemrxiv.orgnih.govchemrxiv.org This indicates that while the scaffold was successful for achieving high binding affinity, further structural modifications would be necessary to develop metabolically stable antagonists for therapeutic use. nih.gov In contrast, studies on related fluorinated compounds, such as derivatives of (4,4-Difluoropiperidin-3-yl)methanol, have shown favorable pharmacokinetic properties, underscoring the nuanced role of the broader molecular structure in determining metabolic fate. Similarly, the use of 4,4-difluoroproline derivatives in peptide engineering has been shown to increase resistance to degradation by proteases. preprints.org

A "tool compound" is a molecule with high potency and selectivity for a specific biological target, used to investigate the target's function in biological systems. The 4,4-difluoropiperidine scaffold has proven to be highly effective for creating such probes.

Receptor Antagonists: The previously mentioned series of 4,4-difluoropiperidine ether-based compounds serve as excellent examples. Despite their metabolic limitations, their exceptional selectivity makes them valuable as in vitro tool compounds for specifically investigating D4 receptor signaling pathways. nih.govchemrxiv.orgnih.gov A series of (R)-4,4-difluoropiperidine core scaffolds have been synthesized and characterized as highly potent and selective D4 antagonists. nih.govresearchgate.net

Kinase Inhibitors: The 4,4-difluoropiperidine moiety is also a key intermediate in the synthesis of kinase inhibitors. For instance, a derivative of (4,4-Difluoropiperidin-3-yl)methanol has been identified as a component of a PIM1 kinase inhibitor. In this context, the 4,4-difluoropiperidine part of the molecule enhances binding affinity to the ATP-binding pocket through hydrophobic interactions.

Systematic SAR studies are crucial for optimizing lead compounds into drug candidates. The 4,4-difluoropiperidine scaffold provides a rigid core that allows for systematic modification of peripheral substituents to probe their effects on biological activity. nih.gov

In the development of the D4 receptor antagonists, extensive SAR studies were conducted around the 4,4-difluoropiperidine ether scaffold. nih.gov Researchers systematically assessed modifications to both the arylether portion and the nitrogen substituent to understand their impact on D4R binding affinity. nih.gov For example, it was found that certain phenoxy analogs resulted in single-digit nanomolar binding to the D4R. nih.govchemrxiv.org The data below illustrates how specific substitutions influenced the binding affinity (Ki). nih.govchemrxiv.org

| Compound | Key Structural Modification (Arylether Group) | D4R Binding Affinity (Ki, nM) |

|---|---|---|

| 9j | 4-cyanophenoxy | 1.7 |

| 9k | 3,4-difluorophenoxy | 2.7 |

| 8b | 3,4-Difluorophenyl (on a related scaffold) | 5.5 |

| 9l | 4-fluoro-3-methylphenoxy | 6.5 |

| 8c | 3-methylphenyl (on a related scaffold) | 13 |

| 9m | 4-cyano-3-fluorophenoxy | 21 |

| 8e | Phenyl (on a related scaffold) | 27 |

| 8d | 4-chlorophenyl (on a related scaffold) | 53 |

| 7a | p-fluoro (on 3,3-difluoro scaffold) | 140 - 320 |

| 7b | 3,4-difluoro (on 3,3-difluoro scaffold) | 140 - 320 |

These studies provide critical insights that guide the future design of more potent and selective D4 receptor antagonists. nih.gov

Contributions to Agrochemical Research and Development

Based on the available research, there is limited specific information detailing the application of this compound in the field of agrochemical research and development. While fluorinated compounds are of significant interest in agrochemistry, the direct contributions of this particular scaffold are not prominently documented in the reviewed literature.

Applications in the Synthesis of Novel Organic Materials

Similarly, the application of this compound in the synthesis of novel organic materials is not well-documented in the available scientific literature. Its primary utility, as highlighted by current research, is concentrated in the area of medicinal chemistry and drug discovery.

Utility in Catalyst Design and Ligand Development for Organocatalysis and Metal-Catalyzed Reactions

The unique structural and electronic properties of the this compound scaffold position it as a highly promising, albeit underexplored, platform for the development of novel catalysts and ligands. The strategic placement of geminal fluorine atoms, a nitrile group, and a secondary amine within a conformationally well-defined six-membered ring offers multiple avenues for creating sophisticated catalytic systems for both organocatalysis and metal-catalyzed reactions.

The core utility of this scaffold stems from the synergistic interplay of its functional groups. The piperidine nitrogen serves as a fundamental building block, acting as a nucleophilic or basic site in organocatalysis or as a coordination point for transition metals. The gem-difluoro group at the C4 position exerts a powerful stereoelectronic effect, modulating the basicity and nucleophilicity of the nitrogen atom through induction. This modification can significantly influence the activity and selectivity of a derived catalyst. Furthermore, the nitrile group at the C3 position is not merely a passive substituent; it can act as a coordinating ligand or be chemically transformed into a variety of other functional groups, enabling the synthesis of diverse ligand architectures.

In organocatalysis, derivatives of this compound are poised to contribute to the development of next-generation chiral catalysts. The secondary amine is a key handle for derivatization, allowing for the introduction of other catalytically active moieties, such as thiourea, squaramide, or additional amine groups, to create bifunctional catalysts. By starting with an enantiomerically pure form of the scaffold, a chiral environment can be established close to the catalytic site. The synthesis of polysubstituted chiral piperidines is a well-established field, often utilizing organocatalytic methods like domino Michael addition/aminalization processes to create multiple stereocenters with high enantioselectivity. acs.org This precedent suggests that chiral versions of the this compound scaffold could be readily incorporated into known organocatalyst frameworks, such as those used in Mannich reactions or Michael additions. rsc.org The fluorine atoms would offer a unique tool for fine-tuning catalyst performance by altering the electronic environment without introducing significant steric bulk.

For metal-catalyzed reactions, the this compound scaffold provides a robust framework for constructing novel ligands. The piperidine nitrogen can be functionalized to create multidentate ligands capable of forming stable complexes with a wide range of transition metals. For example, the nitrile group can be hydrolyzed to a carboxamide or reduced to a primary amine, opening pathways to bidentate [N,N] or [N,O] ligands. Such ligands are crucial in asymmetric catalysis, where the ligand architecture dictates the stereochemical outcome of the reaction.

The nitrile group itself can act as a ligand, coordinating to a metal center. researchgate.net This interaction activates the nitrile for nucleophilic attack, a principle that can be harnessed in catalytic transformations. google.comrsc.org The incorporation of fluorine atoms into ligands is a known strategy to modulate the electronic properties of the metal center, which in turn affects the catalytic, redox, and photophysical properties of the complex. mdpi.com The strong electron-withdrawing nature of the difluoro group on the piperidine ring can influence the donor properties of the nitrogen atom, thereby tuning the reactivity of the coordinated metal. This principle is valuable in reactions like hydrogenation, C-H amination, and cross-coupling reactions, where the electronic state of the metal catalyst is critical. nih.govacs.org

The potential applications are broad, spanning from asymmetric hydrogenations to C-C and C-N bond-forming reactions. The development of ligands derived from this scaffold could lead to catalysts with improved stability, selectivity, and activity. The table below illustrates the potential impact of ligands derived from fluorinated piperidine scaffolds on representative catalytic reactions, based on established principles of catalyst design.

Table 1: Potential Applications of this compound Derived Ligands in Catalysis

| Catalytic Reaction | Potential Role of Derived Ligand | Expected Advantage of Scaffold |

| Asymmetric Hydrogenation | Chiral P,N or N,N-ligands coordinating to Rhodium or Iridium. | Fluorine substitution can modulate the electronic properties of the metal center, potentially enhancing enantioselectivity. |

| Heck Coupling | Monodentate or bidentate phosphine-piperidine ligands for Palladium. | Increased catalyst stability and modulation of electron density at the metal center to improve oxidative addition/reductive elimination steps. |

| C-H Amination | Chiral ligands for Copper or Rhodium catalysts. acs.org | The rigid piperidine backbone can create a well-defined chiral pocket around the metal, improving stereocontrol. |

| Michael Addition (Organocatalysis) | Secondary amine catalyst, potentially with a hydrogen-bonding moiety. | The pKa of the piperidine nitrogen is lowered by the fluorine atoms, which can fine-tune its basicity and nucleophilicity for optimal catalytic turnover. |

Emerging Research Frontiers and Future Perspectives for 4,4 Difluoropiperidine 3 Carbonitrile

Exploration of Undiscovered Synthetic Routes and Reactions

The development of novel and efficient synthetic routes to 4,4-Difluoropiperidine-3-carbonitrile and its derivatives is paramount for unlocking its full potential. While established methods for the synthesis of fluorinated piperidines exist, the exploration of undiscovered pathways could offer advantages in terms of yield, stereoselectivity, and functional group tolerance.

Recent advancements in the synthesis of fluorinated piperidines have focused on dearomatization and hydrogenation processes. For instance, a rhodium(I) complex and pinacol (B44631) borane (B79455) have been utilized for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines from corresponding fluoropyridines. nih.gov Palladium-catalyzed hydrogenation has also emerged as a robust method, effective in the presence of air and moisture, for accessing highly valuable fluorinated piperidines. nih.gov

A promising area for future research lies in the development of asymmetric syntheses to access enantiomerically pure forms of this compound derivatives. Chiral pool synthesis, utilizing natural starting materials, presents a viable strategy. For example, the synthesis of optically active organofluorides has been achieved using arabinose as a chiral template. researchgate.net The development of novel catalytic systems, including iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts, could also provide efficient access to chiral fluorinated piperidines. nih.gov

Furthermore, the exploration of novel cyclization strategies is a key research frontier. A recently developed green approach to the synthesis of piperidinols involves a water-mediated intramolecular cyclization following a bis-aza Michael addition. nih.gov Adapting such methodologies for the synthesis of this compound could lead to more environmentally friendly and efficient processes. A patent has described a preparation method for 4,4-difluoropiperidine (B1302736) hydrochloride from N-Boc piperidone using trifluoro sulfenyl morpholine (B109124) as a fluorinating agent, followed by the removal of the Boc protecting group. google.com

Future research should also focus on the late-stage functionalization of the this compound core. This would enable the rapid generation of diverse compound libraries for biological screening. Techniques such as C-H activation and cross-coupling reactions could be explored for the introduction of various substituents at different positions of the piperidine (B6355638) ring.

Table 1: Comparison of Synthetic Strategies for Fluorinated Piperidines

| Method | Catalyst/Reagent | Key Features | Potential for this compound |

| Dearomatization/Hydrogenation | Rhodium(I) complex and pinacol borane | Highly diastereoselective for all-cis-fluorinated piperidines | Applicable for creating specific stereoisomers. |

| Palladium-Catalyzed Hydrogenation | Palladium catalyst | Robust and tolerant to air and moisture | Potentially a more practical and scalable approach. |

| Asymmetric Hydrogenation | Iridium catalyst | Access to enantiomerically pure compounds | Crucial for developing stereospecific therapeutic agents. |

| Green Cyclization | Water-mediated intramolecular cyclization | Environmentally friendly approach | Could lead to more sustainable manufacturing processes. |

| Fluorination and Deprotection | Trifluoro sulfenyl morpholine | Direct route from a common starting material | Provides a straightforward synthesis pathway. |

Integration with Advanced Chemical Biology Techniques for Target Validation

Identifying the biological targets of novel bioactive compounds is a critical step in the drug discovery process. The integration of this compound-based probes with advanced chemical biology techniques offers a powerful approach for target identification and validation.

One such technique is cellular thermal proteome profiling (TPP) . This method relies on the principle that the binding of a small molecule to a protein stabilizes it against thermal denaturation. By treating cells with a derivative of this compound and then subjecting them to a heat gradient, the stabilized target protein can be identified through mass spectrometry. This provides an unbiased approach to identifying the direct targets of the compound within a cellular context.

Another powerful technique is stable isotope labeling of amino acids in cell culture (SILAC) . In this method, two cell populations are grown in media containing either "light" or "heavy" isotopes of certain amino acids. One population is treated with the compound of interest, and then cell lysates are passed over affinity beads conjugated to a derivative of the compound. The target protein, having been pre-bound by the compound in the treated cells, will show reduced binding to the beads compared to the untreated control, allowing for its identification and quantification by mass spectrometry.

Affinity-based methods also play a crucial role in target identification. A derivative of this compound can be immobilized on a solid support to create an affinity matrix. This matrix can then be used to "pull down" its binding partners from a cell lysate. The captured proteins can subsequently be identified by mass spectrometry.

Furthermore, the development of photo-affinity probes based on the this compound scaffold can provide more direct evidence of target engagement. These probes are designed to form a covalent bond with their target protein upon photo-irradiation, allowing for more robust target identification.

The integration of these advanced chemical biology techniques will be instrumental in elucidating the mechanism of action of bioactive derivatives of this compound and validating their therapeutic targets.

Development of Predictive Computational Models for Structure-Property Relationships

Computational modeling has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds. The development of predictive computational models for the structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR) of this compound and its derivatives is a key area for future research.

Quantum chemical calculations can be employed to investigate the conformational behaviors and electronic properties of the this compound scaffold. physchemres.org These calculations can provide insights into molecular shape, electronic potentials, partial charge distribution, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). physchemres.org This information is crucial for understanding how the molecule interacts with biological targets or other molecules in a material.

QSPR and QSAR models aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties or biological activity. bepress.com For this compound derivatives, these models could be used to predict properties such as:

Pharmacokinetic properties (ADME): Absorption, distribution, metabolism, and excretion.

Physicochemical properties: Solubility, lipophilicity (logP), and pKa.

Biological activity: Binding affinity to a specific target or a desired phenotypic response.

Toxicity: Predicting potential adverse effects.

The development of these models involves calculating a set of molecular descriptors for a library of this compound derivatives with known properties. These descriptors can be topological, geometric, or electronic in nature. Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build the predictive model.

A chemoinformatic analysis of fluorinated piperidines has already shown that fluorine atoms can significantly lower the basicity (pKa), which is correlated with a reduced affinity for hERG channels and thus lower cardiac toxicity. nih.gov Such computational studies can guide the design of new this compound derivatives with improved safety profiles.

Table 2: Key Molecular Descriptors for QSPR/QSAR Modeling

| Descriptor Type | Examples | Predicted Property |

| Topological | Molecular connectivity indices, Wiener index | Boiling point, viscosity, biological activity |

| Geometric | Molecular surface area, volume, shape indices | Solubility, membrane permeability, binding affinity |

| Electronic | Dipole moment, partial charges, HOMO/LUMO energies | Reactivity, binding affinity, metabolic stability |

| Constitutional | Molecular weight, number of atoms/bonds | General physicochemical properties |

By leveraging these predictive computational models, researchers can prioritize the synthesis of compounds with the most promising properties, thereby accelerating the discovery and development process.

Sustainable and Green Chemistry Methodologies for Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. The development of sustainable and green chemistry methodologies for the synthesis of this compound is a crucial future direction.

Key areas of focus for greening the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents. The development of water-mediated cyclization reactions for piperidine synthesis is a step in this direction. nih.gov

Catalysis: Employing catalytic methods, including biocatalysis and heterogeneous catalysis, can reduce waste and improve reaction efficiency. Enzyme-catalyzed synthesis methods are particularly promising for the formation of C-F bonds and for achieving high stereoselectivity. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing can significantly reduce energy consumption and reaction times. nih.gov

Renewable Feedstocks: Exploring the use of renewable starting materials to reduce reliance on petrochemicals.

A recent green approach to the synthesis of piperidinols utilized a water-mediated intramolecular cyclization, showcasing the potential for developing more sustainable synthetic routes for related compounds. nih.gov The application of such principles to the synthesis of this compound could lead to more cost-effective and environmentally responsible manufacturing processes.

Diversification of Applications in Material Science and Beyond

While the primary focus for many fluorinated heterocycles is in medicinal chemistry, their unique properties also make them attractive for applications in material science and other fields. The diversification of applications for this compound beyond its traditional use as a pharmaceutical building block represents a significant research frontier.

The incorporation of fluorine into heterocyclic compounds can impart desirable properties for various materials. numberanalytics.comnih.gov For example, fluorinated heterocycles are used in the development of novel materials with unique optical, electrical, and thermal properties. numberanalytics.com Potential applications for materials derived from this compound include:

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs): Fluorinated polymers are utilized in these devices due to their high electron affinity and stability. numberanalytics.com

Liquid Crystals: Fluorinated heterocyclic compounds can be used as components of liquid crystals in display devices. numberanalytics.com

Polymers and Coatings: The presence of fluorine can lead to materials with low surface energy, making them suitable for non-stick coatings and other specialized applications. numberanalytics.com

Agrochemicals: Approximately 30-40% of agrochemicals contain fluorine, which can enhance their efficacy and metabolic stability. numberanalytics.com

Future research should explore the synthesis of polymers and other advanced materials incorporating the this compound moiety. The unique combination of the difluorinated piperidine ring and the nitrile group could lead to materials with novel and valuable properties.

Q & A

Q. How do structural modifications (e.g., substituent variation) affect the compound’s pharmacological profile?

- Methodological Answer :

- Electron-donating groups (e.g., methyl) increase lipophilicity, enhancing blood-brain barrier penetration.

- Bulkier substituents reduce off-target interactions but may lower solubility.

- Systematic SAR studies using in vitro assays (e.g., enzyme inhibition) validate these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.